N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide
Description
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13) |
InChI Key |
LFRKYDWIYDBMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide typically involves the reaction of pyrrolidine derivatives with acylating agents. One common synthetic route involves the acylation of pyrrolidine with 2-aminopropanoic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of neurotransmitter release and inhibition of specific enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
The compound shares structural homology with pyrrolidine- and acetamide-containing derivatives. Key analogs and their differences are summarized below:
Table 1: Structural and Pharmacological Comparison
*Similarity scores (0–1) derived from structural alignment algorithms .
Pharmacological and Industrial Relevance
- Peptidomimetics: The 2-aminopropanoyl group mimics natural amino acids, enabling applications in protease-resistant drug design .
Biological Activity
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a pyrrolidine ring, an amino group, and an acetamide group. This unique combination contributes to its diverse chemical reactivity and potential pharmacological effects.
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Functional Groups | Pyrrolidine, Amine, Acetamide |
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as anti-inflammatory or neuroprotective actions.
1. Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study highlighted its potential in combination therapies for cancer treatment, suggesting that it could enhance the efficacy of existing chemotherapeutic agents .
2. Neuroprotective Effects
The compound has shown promise in neuroprotective studies. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
3. Anticonvulsant Activity
This compound has been evaluated for anticonvulsant activity in animal models. It exhibited significant protection against seizures in various tests, indicating potential therapeutic applications in epilepsy management.
Case Study 1: Anticancer Activity
A recent clinical trial investigated the use of this compound in combination with standard chemotherapy for patients with advanced cancer. The results showed improved response rates compared to chemotherapy alone, suggesting enhanced efficacy due to the compound's modulatory effects on tumor microenvironments .
Case Study 2: Neuroprotection
In a laboratory study involving cultured neuronal cells exposed to neurotoxic agents, this compound significantly reduced cell death and maintained cellular viability. This finding supports its role as a neuroprotective agent and warrants further investigation into its mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
